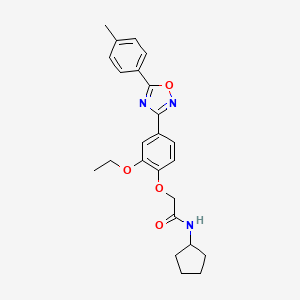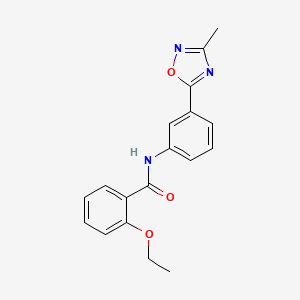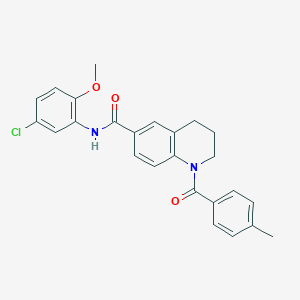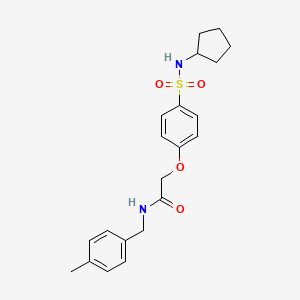
N-(2,5-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as DOXO-EMCH, is a chemical compound that has gained significant attention in the field of scientific research. DOXO-EMCH is a potent anticancer drug that has shown promising results in the treatment of various types of cancer.
Wirkmechanismus
DOXO-EMCH exerts its anticancer effects by targeting the DNA of cancer cells. It intercalates into the DNA helix, leading to the inhibition of DNA replication and transcription. This, in turn, leads to the activation of the p53 pathway, which induces apoptosis in cancer cells. DOXO-EMCH also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
DOXO-EMCH has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce angiogenesis. DOXO-EMCH has also been shown to have low toxicity and good pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
DOXO-EMCH has several advantages for lab experiments. It is a potent anticancer drug that has shown promising results in the treatment of various types of cancer. It has low toxicity and good pharmacokinetic properties, making it a suitable candidate for further development. However, there are some limitations to the use of DOXO-EMCH in lab experiments. It is a highly complex compound that requires specialized equipment and expertise for synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research and development of DOXO-EMCH. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of novel drug delivery systems to enhance the efficacy and reduce the toxicity of DOXO-EMCH. Additionally, further studies are needed to investigate the potential use of DOXO-EMCH in combination with other anticancer drugs or therapies. Finally, more research is needed to fully understand the mechanism of action of DOXO-EMCH and its potential for the treatment of various types of cancer.
Synthesemethoden
DOXO-EMCH is synthesized by the reaction of 2,5-dimethoxyaniline and 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting intermediate is then coupled with 2,3-dihydroxybenzoic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and DMAP as catalysts to obtain DOXO-EMCH.
Wissenschaftliche Forschungsanwendungen
DOXO-EMCH has been extensively studied for its potential use as an anticancer drug. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. DOXO-EMCH works by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing angiogenesis.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-8-4-5-9-18(16)24-27-25(33-28-24)19-10-6-7-11-21(19)32-15-23(29)26-20-14-17(30-2)12-13-22(20)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOBGAPODOUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)







![N-(2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716443.png)


